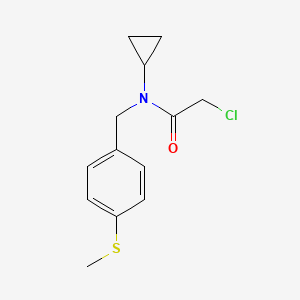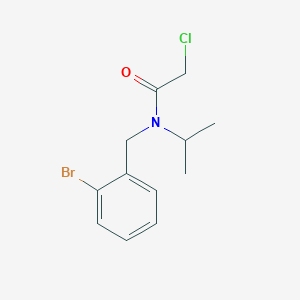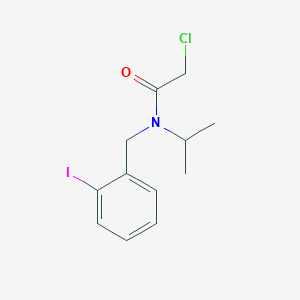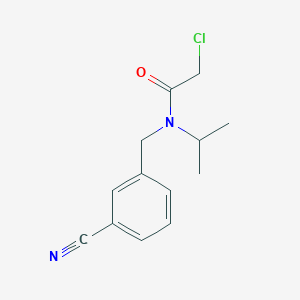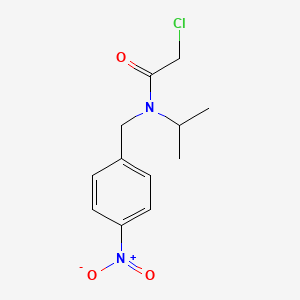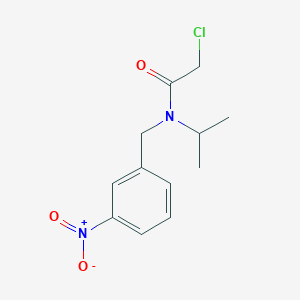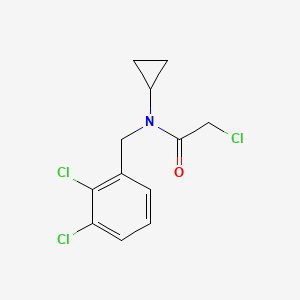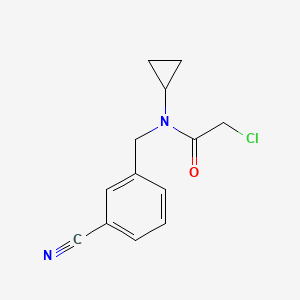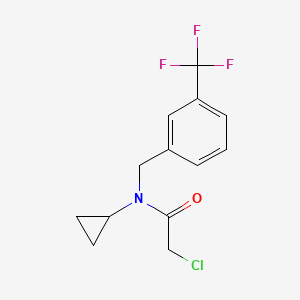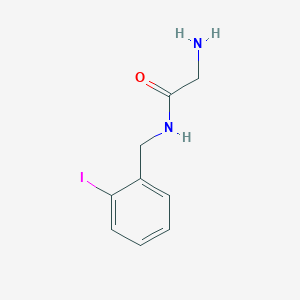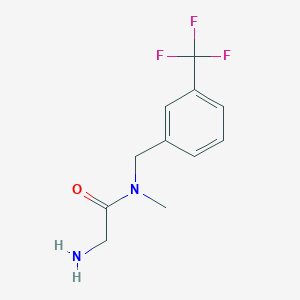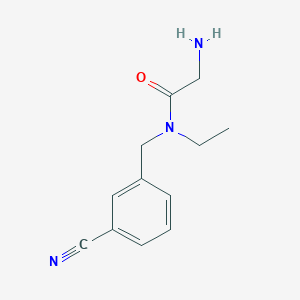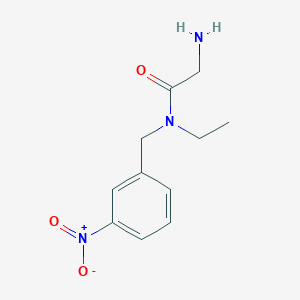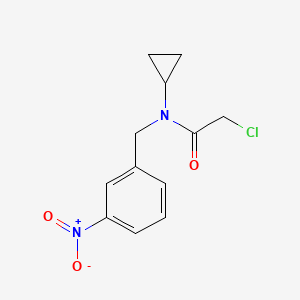
2-Chloro-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro group, a cyclopropyl group, and a nitrobenzyl group attached to the acetamide moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the cyclopropylamine: Cyclopropylamine can be synthesized from cyclopropylcarboxylic acid via reduction.
Nitration of benzyl chloride: Benzyl chloride can be nitrated to form 3-nitrobenzyl chloride.
Acylation reaction: The final step involves the acylation of cyclopropylamine with 3-nitrobenzyl chloride in the presence of a base to form the desired acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by other nucleophiles.
Reduction reactions: The nitro group can be reduced to an amine group.
Oxidation reactions: The compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of oxidized products depending on the specific conditions used.
Scientific Research Applications
2-Chloro-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide may have various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved would be specific to the activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-cyclopropyl-N-(3-nitro-phenyl)-acetamide
- 2-Chloro-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide
- 2-Chloro-N-cyclopropyl-N-(3-nitro-benzyl)-propionamide
Uniqueness
2-Chloro-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the cyclopropyl group, in particular, can influence the compound’s reactivity and interaction with biological targets.
For precise and detailed information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(3-nitrophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-7-12(16)14(10-4-5-10)8-9-2-1-3-11(6-9)15(17)18/h1-3,6,10H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWUSESIGJPVNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
